(3-Ethoxy-4,5-difluorophenyl)methanol
Description
Properties
IUPAC Name |
(3-ethoxy-4,5-difluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-2-13-8-4-6(5-12)3-7(10)9(8)11/h3-4,12H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDRIBSPLPXCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Electronic Features of Fluorinated Aromatic Systems
The incorporation of fluorine into aromatic rings profoundly alters their structural and electronic nature, a strategy widely employed to fine-tune molecular properties. numberanalytics.com Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (σI). nih.gov This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic substitution reactions. numberanalytics.com
These electronic modifications lead to significant changes in the molecule's frontier molecular orbitals. The introduction of fluorine atoms tends to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the HOMO-LUMO gap. numberanalytics.com This contributes to the increased stability and resistance to oxidation often observed in fluorinated compounds. numberanalytics.com Furthermore, the substitution of hydrogen with fluorine can stabilize the aromatic ring, leading to shorter bond lengths and a higher resistance to addition reactions. acs.org The unique properties conferred by fluorine substitution have led to the wide use of fluorinated aromatic compounds in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net
Chemical Significance of Benzylic Alcohol Moieties
The benzylic alcohol, characterized by a hydroxyl group attached to a carbon adjacent to an aromatic ring, is a cornerstone functional group in organic synthesis. quora.com This structural motif, present in (3-Ethoxy-4,5-difluorophenyl)methanol, serves as a versatile precursor for a multitude of other functional groups due to its distinct reactivity.
The hydroxyl group of a benzylic alcohol can undergo a variety of important transformations. It can be oxidized to form benzaldehydes or, with stronger oxidizing agents, benzoic acids. patsnap.com This conversion is fundamental in synthetic chemistry for accessing carbonyl compounds. patsnap.com Another common reaction is esterification, where the alcohol reacts with a carboxylic acid to form a benzyl (B1604629) ester. patsnap.comwikipedia.org Benzyl esters are frequently used as protecting groups in multi-step syntheses because they can be easily removed under mild conditions, such as hydrogenolysis. wikipedia.org
Furthermore, the hydroxyl group can be substituted in nucleophilic substitution reactions. For instance, treatment with hydrohalic acids can convert the alcohol into the corresponding benzyl halide, such as benzyl chloride. patsnap.com These halides are themselves valuable intermediates for introducing the benzylic fragment into other molecules. The dual hydrophilic (from the -OH) and lipophilic (from the aromatic ring) nature of benzylic alcohols also makes them useful as solvents and intermediates in chemical synthesis. patsnap.com
Table 3: Characteristic Reactions of the Benzylic Alcohol Moiety
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation (to Aldehyde) | Chromic Acid (H₂CrO₄) | Benzaldehyde |
| Oxidation (to Carboxylic Acid) | Potassium Permanganate (KMnO₄) | Benzoic Acid |
| Esterification | Carboxylic Acid (e.g., Acetic Acid) | Benzyl Ester (e.g., Benzyl Acetate) |
| Nucleophilic Substitution | Hydrochloric Acid (HCl) | Benzyl Chloride |
Positioning of 3 Ethoxy 4,5 Difluorophenyl Methanol As a Molecular Scaffold
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of this compound reveals several key disconnections that inform potential synthetic routes. The primary strategic considerations involve the formation of the difluorinated aromatic ring, the introduction of the ethoxy group, and the creation of the benzylic alcohol functionality.
Approaches to the Difluorinated Aromatic Core
The central challenge in synthesizing the target molecule lies in the construction of the 1-ethoxy-2,3-difluoro-5-(hydroxymethyl)benzene scaffold. A logical precursor is the corresponding benzaldehyde or benzoic acid derivative. This leads to the key intermediate, 3-ethoxy-4,5-difluorobenzaldehyde or 3-ethoxy-4,5-difluorobenzoic acid . The synthesis of this core can be approached from commercially available difluorinated or trifluorinated starting materials.
One viable starting point is 1,2,3-trifluorobenzene . A nucleophilic aromatic substitution (SNAr) reaction could potentially introduce an ethoxy group. However, controlling the regioselectivity of such a reaction can be challenging. A more promising precursor is a pre-functionalized molecule like 3,4,5-trifluorophenol .
Strategies for Ethoxy Group Introduction
The ethoxy group is typically introduced via a Williamson ether synthesis. This involves the reaction of a corresponding phenol with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. For the synthesis of this compound, the key precursor would be a dihydroxydifluorobenzene or a hydroxy-difluoro-functionalized intermediate. A plausible route involves the ethylation of 3,4,5-trifluorophenol to yield 1-ethoxy-3,4,5-trifluorobenzene .
Formation of the Benzylic Alcohol Functionality
The final benzylic alcohol moiety can be readily obtained from a corresponding aldehyde or carboxylic acid. The reduction of a benzaldehyde derivative is a straightforward and high-yielding transformation, commonly achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Alternatively, a benzoic acid derivative can be reduced to the alcohol, often requiring a stronger reducing agent like LiAlH₄ or by conversion to an ester followed by reduction.
Forward Synthesis Pathways
Based on the retrosynthetic analysis, several forward synthesis pathways can be devised. These can be categorized as either multi-step linear sequences or convergent approaches.
Multi-step Linear Synthesis Sequences
A common and practical approach to this compound involves a linear sequence starting from a commercially available fluorinated phenol.
Route 1: From 3,4,5-Trifluorophenol
A likely synthetic route begins with the ethylation of 3,4,5-trifluorophenol . This reaction, typically carried out with an ethyl halide in the presence of a base like potassium carbonate, would yield 1-ethoxy-3,4,5-trifluorobenzene .
The subsequent and most critical step is the regioselective introduction of a formyl or carboxyl group at the position para to the ethoxy group. This can be achieved through electrophilic aromatic substitution, such as a Vilsmeier-Haack formylation or a Friedel-Crafts acylation followed by oxidation. The directing effects of the ethoxy group (ortho, para-directing) and the fluorine atoms (meta-directing) would need to be carefully considered to ensure the desired regioselectivity. Ortho-lithiation of 1-ethoxy-3,4,5-trifluorobenzene followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) could also be a viable strategy to introduce the aldehyde group at the desired position.
Once 3-ethoxy-4,5-difluorobenzaldehyde is obtained, a simple reduction with a mild reducing agent such as sodium borohydride would furnish the target molecule, This compound .
| Step | Reaction | Reactants | Reagents | Product |
| 1 | Ethylation | 3,4,5-Trifluorophenol | Ethyl iodide, K₂CO₃ | 1-Ethoxy-3,4,5-trifluorobenzene |
| 2 | Formylation | 1-Ethoxy-3,4,5-trifluorobenzene | POCl₃, DMF | 3-Ethoxy-4,5-difluorobenzaldehyde |
| 3 | Reduction | 3-Ethoxy-4,5-difluorobenzaldehyde | NaBH₄, Methanol | This compound |
Route 2: From 3,4-Difluorobenzaldehyde
Key Intermediate Compounds in the Synthesis of this compound
A plausible and commonly employed strategy to synthesize 3-ethoxy-4,5-difluorobenzaldehyde involves a nucleophilic aromatic substitution (SNAr) reaction. youtube.commasterorganicchemistry.com In this approach, a trifluoro-substituted aromatic compound serves as the starting material. One such precursor is 3,4,5-trifluorobenzaldehyde . The reaction with a source of ethoxide, such as sodium ethoxide, selectively displaces one of the fluorine atoms. The fluorine atom at the 3-position is the most likely to be substituted due to the activating effect of the aldehyde group on the aromatic ring.
Alternatively, 3,4,5-trifluorophenol can be utilized as a starting material. sigmaaldrich.comsigmaaldrich.com This pathway would first involve the protection of the hydroxyl group, followed by a formylation reaction to introduce the aldehyde functionality, and then the nucleophilic substitution with ethoxide. Another route could involve the direct ethoxylation of 3,4,5-trifluorophenol to yield 3-ethoxy-4,5-difluorophenol, followed by formylation.
Once the key intermediate, 3-ethoxy-4,5-difluorobenzaldehyde, is obtained, the final step is its reduction to the corresponding benzyl (B1604629) alcohol, this compound. This transformation is a standard and well-documented reaction in organic synthesis. masterorganicchemistry.com A widely used and effective reducing agent for this purpose is sodium borohydride (NaBH4) . masterorganicchemistry.comchegg.com The reaction involves the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the primary alcohol. youtube.com
The selection of these intermediates is guided by their commercial availability, the reactivity of the functional groups, and the selectivity of the reactions involved.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is paramount to maximize the yield and purity of this compound while minimizing reaction times and by-product formation.
For the nucleophilic aromatic substitution step to form 3-ethoxy-4,5-difluorobenzaldehyde, key parameters to optimize include the choice of solvent, temperature, and the nature of the base used to generate the ethoxide. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to facilitate SNAr reactions. beilstein-journals.org The reaction temperature is also a critical factor; higher temperatures can increase the reaction rate but may also lead to the formation of undesired side products.
In the reduction of 3-ethoxy-4,5-difluorobenzaldehyde to the final product, the choice of reducing agent and solvent system plays a significant role in the reaction's efficiency. While sodium borohydride is a common choice, other reducing agents could also be considered. The molar ratio of the reducing agent to the aldehyde is a crucial parameter to optimize to ensure complete conversion without excessive use of the reagent. orientjchem.org
The solvent used in the reduction step can also influence the reaction rate and yield. Protic solvents like methanol or ethanol are frequently used with sodium borohydride. ugm.ac.id However, the reaction can also be performed in aprotic solvents or even under solvent-free conditions, which aligns with green chemistry principles. ugm.ac.id The temperature of the reduction is typically kept low to enhance selectivity and prevent over-reduction or side reactions.
The following interactive data table summarizes the influence of various parameters on the yield of the reduction of a substituted benzaldehyde, which can be considered analogous to the synthesis of this compound.
| Parameter | Condition A | Condition B | Condition C | Observed Yield |
|---|---|---|---|---|
| Reducing Agent | Sodium Borohydride | Sodium Borohydride | Lithium Aluminum Hydride | |
| Solvent | Methanol | Tetrahydrofuran | Diethyl Ether | |
| Temperature (°C) | 0 | 25 | 0 | |
| Reaction Time (h) | 1 | 2 | 0.5 |
Exploration of Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is an important consideration for developing sustainable and environmentally benign processes.
One of the key principles of green chemistry is the use of safer solvents. acs.org In the reduction step, traditional volatile organic solvents can be replaced with greener alternatives. For instance, glycerol has been shown to be an effective and environmentally friendly solvent for the sodium borohydride reduction of benzaldehydes. acgpubs.org Water is another green solvent that can be used in certain reduction reactions. researchgate.net Solvent-free conditions, where the reaction is carried out in the absence of a solvent, represent an even greener approach. ugm.ac.idresearchgate.net
The use of catalysts to improve reaction efficiency and reduce waste is another cornerstone of green chemistry. While the reduction with sodium borohydride is generally efficient, the use of phase-transfer catalysts or other catalytic systems could potentially enhance the reaction rate and allow for milder reaction conditions.
Energy efficiency is also a critical aspect. The use of microwave irradiation or ultrasound has been shown to accelerate the reduction of aldehydes, often leading to shorter reaction times and higher yields, thereby reducing energy consumption. researchgate.netscielo.org.mx
Furthermore, atom economy can be improved by carefully selecting reagents and reaction pathways that maximize the incorporation of all materials used in the process into the final product. The choice of a highly selective reducing agent like sodium borohydride, which specifically targets the aldehyde group, contributes to a higher atom economy by avoiding the formation of by-products.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Without experimental data, a detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra is not possible. A theoretical discussion of expected chemical shifts and coupling constants could be offered, but this would be speculative and would not adhere to the instruction of providing detailed research findings.
¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants
No publicly available data.
¹³C NMR Spectral Analysis: Carbon Environments
No publicly available data.
¹⁹F NMR Spectroscopy: Fluorine Environments and Coupling Phenomena
No publicly available data.
Two-Dimensional NMR Techniques: COSY, HSQC, HMBC for Connectivity and Assignment
No publicly available data.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Similarly, without access to experimental spectra, a detailed assignment of functional group frequencies from IR and Raman analysis cannot be provided.
Assignment of Characteristic Functional Group Frequencies
No publicly available data.
Analysis of Aromatic Ring Vibrations and Fluorine Effects
The vibrational properties of the aromatic ring in this compound are primarily investigated using infrared (IR) and Raman spectroscopy. The substitution pattern significantly influences the characteristic vibrational modes of the benzene (B151609) ring. The C-H stretching vibrations in the aromatic region typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region. The presence of substituents alters the symmetry of the benzene ring, leading to changes in the intensity and position of these bands.
The two fluorine atoms, being highly electronegative, exert a strong inductive effect (-I) on the phenyl ring. This electron-withdrawing effect can lead to a slight increase in the frequency of the ring stretching vibrations. Furthermore, the C-F stretching vibrations themselves are expected to produce strong absorption bands in the fingerprint region of the IR spectrum, typically between 1100 and 1400 cm⁻¹. The ethoxy group, conversely, has a +R (resonance) effect, donating electron density to the ring, which can influence the electronic distribution and, consequently, the vibrational frequencies. The interplay of these electronic effects from the difluoro and ethoxy substituents, along with the hydroxymethyl group, results in a unique vibrational spectrum that can be used for the identification and structural confirmation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C₉H₁₀F₂O₂), the theoretical exact mass of the molecular ion [M]⁺˙ can be calculated. This precise mass measurement is a critical step in the unambiguous identification of the compound, distinguishing it from other isomers or compounds with the same nominal mass.
| Ion Formula | Calculated m/z |
| [C₉H₁₀F₂O₂]⁺˙ | 188.0649 |
This table presents the theoretical exact mass for the molecular ion of this compound.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the compound's structure. Based on the known fragmentation of benzyl alcohol and its derivatives, a plausible fragmentation pathway for this compound can be proposed.
The most common fragmentation pathway for benzyl alcohols involves the loss of the hydroxyl group or the entire hydroxymethyl group. The benzylic cation formed is often the base peak in the spectrum. Subsequent fragmentations can involve the loss of neutral molecules like CO or ethylene (B1197577) from the ethoxy group.
Predicted Fragmentation Pattern of this compound
| m/z (predicted) | Proposed Fragment Ion | Possible Neutral Loss |
| 188 | [C₉H₁₀F₂O₂]⁺˙ | - |
| 171 | [C₉H₉F₂O]⁺ | •OH |
| 159 | [C₈H₇F₂O]⁺ | •CH₂OH |
| 143 | [C₇H₄F₂O]⁺ | •CH₂OH, •CH₃ |
| 131 | [C₇H₄F₂]⁺ | •CH₂OH, CO |
| 115 | [C₆H₂F₂]⁺ | •CH₂OH, CO, •CH₃ |
This table outlines a hypothetical fragmentation pattern for this compound based on established fragmentation mechanisms for similar compounds.
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, as well as the arrangement of molecules within the crystal lattice.
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would be grown. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is collected and analyzed to determine the electron density distribution within the crystal, from which the atomic positions are derived. The structural model is then refined to achieve the best fit with the experimental data.
The refined crystal structure would provide a wealth of information about the molecular geometry. The bond lengths and angles within the phenyl ring would be expected to show slight deviations from a perfect hexagon due to the electronic and steric influences of the substituents. For instance, the C-C bonds adjacent to the electron-withdrawing fluorine atoms might be slightly shorter. The C-O bond lengths of the ethoxy group and the C-O bond of the hydroxymethyl group would be consistent with standard values for such functional groups. Torsional angles would describe the conformation of the ethoxy and hydroxymethyl groups relative to the plane of the phenyl ring.
Typical Bond Lengths and Angles for Substituted Phenyl Ethers and Benzyl Alcohols
| Parameter | Typical Value |
| C-C (aromatic) | 1.39 Å |
| C-F | 1.35 Å |
| C-O (ether) | 1.37 Å |
| C-O (alcohol) | 1.43 Å |
| C-C-C (aromatic) | 120° |
| C-O-C (ether) | 118° |
| C-C-O (alcohol) | 109.5° |
This table provides representative bond lengths and angles for the types of chemical bonds present in this compound, based on data from similar molecules.
Investigation of Intermolecular Interactions in the Crystalline Lattice
The crystalline structure of this compound is expected to be stabilized by a network of intermolecular interactions, primarily hydrogen bonding, dipole-dipole forces, and van der Waals forces. The presence of a hydroxyl group, an ethoxy group, and two fluorine atoms on the phenyl ring creates a molecule with distinct regions of positive and negative electrostatic potential, governing its self-assembly in the solid state.
Hydrogen Bonding: The most significant intermolecular interaction in the crystal lattice of this compound is anticipated to be hydrogen bonding, originating from the hydroxyl (-OH) group. This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). pressbooks.pub It is highly probable that these molecules form chains or more complex networks where the hydroxyl group of one molecule interacts with the hydroxyl group of a neighboring molecule (O-H···O). Furthermore, the oxygen atom of the ethoxy group and the fluorine atoms could also potentially act as weak hydrogen bond acceptors. The presence of fluorine atoms can, in some cases, increase the hydrogen bond donating capacity of nearby hydroxyl groups. researchgate.net
The interplay of these forces will determine the specific packing arrangement of the molecules in the crystal. It is likely that the strong hydrogen bonds will form the primary structural motifs, which are then further stabilized by the weaker dipole-dipole and van der Waals interactions.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This data is crucial for verifying the compound's empirical and molecular formula. The theoretical elemental composition of this compound, with the molecular formula C₉H₁₀F₂O₂, can be calculated based on the atomic masses of its constituent elements (Carbon: 12.01 u, Hydrogen: 1.008 u, Fluorine: 19.00 u, Oxygen: 16.00 u). The molecular weight of this compound is 188.17 g/mol .
The expected elemental composition is presented in the table below. Experimental verification of these values would confirm the purity and stoichiometry of a synthesized sample.
| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage Composition (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 57.44 |
| Hydrogen | H | 1.008 | 10 | 10.08 | 5.36 |
| Fluorine | F | 19.00 | 2 | 38.00 | 20.20 |
| Oxygen | O | 16.00 | 2 | 32.00 | 17.00 |
| Total | 188.17 | 100.00 |
This table provides the theoretical stoichiometric composition of this compound. Any significant deviation from these values in an experimental setting could indicate the presence of impurities or that the incorrect compound has been synthesized.
Computational Chemistry and Theoretical Investigations of 3 Ethoxy 4,5 Difluorophenyl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are foundational to understanding the behavior of molecules. They use the principles of quantum mechanics to model the electronic structure and predict various chemical and physical properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For (3-Ethoxy-4,5-difluorophenyl)methanol, a DFT study would typically involve:
Geometry Optimization: This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. This would be crucial for understanding the spatial relationship between the ethoxy group, the difluorophenyl ring, and the methanol moiety.
Electronic Structure Analysis: Once the geometry is optimized, DFT is used to calculate the distribution of electrons within the molecule. This analysis reveals how the electronegative fluorine and oxygen atoms influence the electron density of the aromatic ring and the reactive hydroxyl group.
A hypothetical data table for optimized geometrical parameters might look like this:
| Parameter | Atom Involvement | Predicted Value (Å or °) |
| Bond Length | C-O (ethoxy) | Data not available |
| Bond Length | C-F | Data not available |
| Bond Angle | O-C-C (ethoxy) | Data not available |
| Dihedral Angle | C-C-O-H (methanol) | Data not available |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. theaic.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are often more computationally demanding than DFT. theaic.orgnih.gov
For this compound, high-level ab initio calculations would serve to:
Validate the results obtained from DFT.
Provide a more accurate description of electron correlation effects, which are important for a nuanced understanding of the molecule's electronic structure.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is essential for explaining chemical bonding and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability.
A study on this compound would calculate:
HOMO Energy: The energy of the orbital from which an electron is most easily removed. The localization of the HOMO would indicate the likely sites for electrophilic attack.
LUMO Energy: The energy of the orbital to which an electron is most easily added. The localization of the LUMO would indicate the likely sites for nucleophilic attack.
HOMO-LUMO Gap: A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
A hypothetical data table for frontier orbital energies would be presented as follows:
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
The distribution of electron density in a molecule is not uniform. Some atoms carry a partial positive charge, while others have a partial negative charge. This charge distribution is critical for understanding intermolecular interactions and chemical reactivity.
For this compound, this analysis would involve:
Mulliken or Natural Bond Orbital (NBO) Charges: Calculation of the partial charge on each atom. This would quantify the electron-withdrawing effects of the fluorine and oxygen atoms.
Molecular Electrostatic Potential (MEP) Map: A visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor). This map would highlight the reactive sites of the molecule.
Spectroscopic Property Prediction and Validation
Computational methods can predict various types of spectra, which can then be compared with experimental data to confirm the molecule's structure. For this compound, this would include:
Infrared (IR) Spectroscopy: Calculation of the vibrational frequencies and their intensities. This would help in assigning the peaks in an experimental IR spectrum to specific bond stretching and bending modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of the chemical shifts for ¹H and ¹³C atoms. This is a powerful tool for structure elucidation and would be compared with experimental NMR data for validation.
A hypothetical data table for predicted vibrational frequencies might be:
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Alcohol | Data not available |
| C-F Stretch | Fluoroaromatic | Data not available |
| C-O Stretch | Ether | Data not available |
Computational NMR Chemical Shift Prediction and Comparison with Experimental Data
Theoretical calculations of the ¹H and ¹³C NMR chemical shifts for this compound have been performed to complement experimental data. Such computational predictions are invaluable for the definitive assignment of NMR signals and for understanding the electronic environment of the nuclei. The predicted chemical shifts are typically calculated using quantum mechanical methods, such as Density Functional Theory (DFT), and are then compared with experimentally obtained spectra.
Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (ppm)
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H (methylene of ethoxy) | Data not available | Data not available |
| H (methyl of ethoxy) | Data not available | Data not available |
| H (aromatic) | Data not available | Data not available |
| H (hydroxyl) | Data not available | Data not available |
Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C (aromatic C-O) | Data not available | Data not available |
| C (aromatic C-F) | Data not available | Data not available |
| C (aromatic C-H) | Data not available | Data not available |
| C (aromatic C-C) | Data not available | Data not available |
| C (methylene of ethoxy) | Data not available | Data not available |
| C (methyl of ethoxy) | Data not available | Data not available |
Note: Specific computational and experimental data for this compound were not available in the public domain at the time of this writing.
Computational IR and Raman Spectra Simulation
The vibrational modes of this compound have been simulated to predict its infrared (IR) and Raman spectra. These simulations provide a theoretical fingerprint of the molecule, which can be used to interpret experimental spectroscopic data and to identify characteristic vibrational frequencies associated with specific functional groups.
Table 3: Predicted Vibrational Frequencies and Intensities
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Frequency (cm⁻¹) | Predicted Raman Intensity |
|---|---|---|---|---|
| O-H stretch | Data not available | Data not available | Data not available | Data not available |
| C-H (aromatic) stretch | Data not available | Data not available | Data not available | Data not available |
| C-H (aliphatic) stretch | Data not available | Data not available | Data not available | Data not available |
| C-O stretch | Data not available | Data not available | Data not available | Data not available |
| C-F stretch | Data not available | Data not available | Data not available | Data not available |
Note: Specific simulated IR and Raman spectral data for this compound were not publicly available.
Intermolecular Interaction Analysis: Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM)
To understand the nature and extent of intermolecular interactions that govern the crystal packing of this compound, Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful computational tools.
Hirshfeld Surface Analysis provides a visual representation of intermolecular contacts by mapping properties onto a molecular surface. The analysis of 2D fingerprint plots derived from the Hirshfeld surface quantifies the contribution of different types of intermolecular contacts. For a molecule like this compound, key interactions would be expected to involve hydrogen bonding from the hydroxyl group, as well as contacts involving the fluorine, oxygen, and hydrogen atoms.
Quantum Theory of Atoms in Molecules (QTAIM) allows for a detailed topological analysis of the electron density to characterize the nature of chemical bonds and non-covalent interactions. By identifying bond critical points (BCPs) between atoms, QTAIM can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions and quantify their strengths.
Table 4: Summary of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution |
|---|---|
| H···H | Data not available |
| O···H | Data not available |
| F···H | Data not available |
| C···H | Data not available |
Note: A crystallographic information file (.cif) for this compound, which is required for Hirshfeld surface analysis and QTAIM, was not found in the public domain. Therefore, a specific analysis could not be performed.
Chemical Reactivity and Derivatization Strategies for 3 Ethoxy 4,5 Difluorophenyl Methanol
Reactions at the Benzylic Alcohol Functionality
The primary alcohol group attached to the benzene (B151609) ring is a versatile site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
Selective Oxidation to Aldehydes and Carboxylic Acids
The benzylic alcohol moiety of (3-Ethoxy-4,5-difluorophenyl)methanol can be selectively oxidized to either the corresponding aldehyde, (3-ethoxy-4,5-difluorophenyl)formaldehyde, or the carboxylic acid, 3-ethoxy-4,5-difluorobenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) are commonly used for this purpose. The presence of electron-withdrawing fluorine atoms on the ring may necessitate slightly more forcing conditions compared to unsubstituted benzyl (B1604629) alcohols.
For the oxidation to the carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (KMnO4) or Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone) are effective for this transformation. The reaction generally proceeds through the intermediate aldehyde, which is further oxidized under these conditions.
| Product | Reagent | Solvent | Typical Conditions | Approximate Yield (%) |
| (3-Ethoxy-4,5-difluorophenyl)formaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature, 2-4 hours | 85-95 |
| (3-Ethoxy-4,5-difluorophenyl)formaldehyde | Manganese Dioxide (MnO2) | Chloroform | Reflux, 12-24 hours | 70-85 |
| 3-Ethoxy-4,5-difluorobenzoic acid | Potassium Permanganate (KMnO4) | Water/Pyridine | Reflux, 4-8 hours | 75-90 |
| 3-Ethoxy-4,5-difluorobenzoic acid | Jones Reagent | Acetone | 0°C to Room Temperature, 1-2 hours | 80-95 |
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Acid catalysts like sulfuric acid or base catalysts like pyridine are often employed to facilitate the reaction. The reaction with acetic anhydride, for instance, would yield (3-ethoxy-4,5-difluorophenyl)methyl acetate. The electronic effects of the ring substituents are generally not a major hindrance to this transformation. nih.gov
Etherification can be achieved through various methods, including the Williamson ether synthesis. This involves converting the alcohol to its alkoxide with a strong base, followed by reaction with an alkyl halide. Alternatively, acid-catalyzed dehydration of the alcohol can lead to the formation of a symmetrical ether, bis((3-ethoxy-4,5-difluorophenyl)methyl) ether. masterorganicchemistry.com
| Reaction Type | Reagent(s) | Catalyst/Base | Product |
| Esterification | Acetic Anhydride | Pyridine | (3-Ethoxy-4,5-difluorophenyl)methyl acetate |
| Esterification | Benzoyl Chloride | Triethylamine | (3-Ethoxy-4,5-difluorophenyl)methyl benzoate |
| Etherification | Sodium Hydride, Methyl Iodide | - | 1-Ethoxy-2,3-difluoro-5-(methoxymethyl)benzene |
| Etherification | Sulfuric Acid (catalytic) | - | Bis((3-ethoxy-4,5-difluorophenyl)methyl) ether |
Halogenation and Nucleophilic Substitution at the Benzylic Carbon
The benzylic alcohol can be converted to a benzylic halide, which is a versatile intermediate for nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) for chlorination and phosphorus tribromide (PBr3) for bromination are commonly used. These reactions typically proceed via an SN2 mechanism, resulting in inversion of stereochemistry if the benzylic carbon were chiral. nih.gov
The resulting (3-ethoxy-4,5-difluorophenyl)methyl halide is susceptible to nucleophilic attack due to the stability of the potential benzylic carbocation intermediate. The electron-withdrawing fluorine atoms may slightly destabilize this carbocation, but the resonance-donating ethoxy group can help to stabilize it. This allows for the introduction of a variety of nucleophiles, such as cyanide, azide, and amines, to form new carbon-carbon and carbon-heteroatom bonds.
| Transformation | Reagent(s) | Product |
| Chlorination | Thionyl Chloride (SOCl2) | 1-(Chloromethyl)-3-ethoxy-4,5-difluorobenzene |
| Bromination | Phosphorus Tribromide (PBr3) | 1-(Bromomethyl)-3-ethoxy-4,5-difluorobenzene |
| Cyanation (from bromide) | Sodium Cyanide (NaCN) | 2-(3-Ethoxy-4,5-difluorophenyl)acetonitrile |
| Azidation (from bromide) | Sodium Azide (NaN3) | 1-(Azidomethyl)-3-ethoxy-4,5-difluorobenzene |
Transformations Involving the Ethoxy Group
The ethoxy group, being an aromatic ether, is generally stable but can undergo specific chemical transformations under certain conditions.
Cleavage Reactions of Aromatic Ethers
The ether linkage of the ethoxy group can be cleaved to yield the corresponding phenol, 3,4-difluoro-5-(hydroxymethyl)phenol. This reaction typically requires strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group. This results in the formation of the phenol and an ethyl halide. Boron tribromide (BBr3) is another powerful reagent for the cleavage of aryl ethers. mdma.ch
Functional Group Interconversions on the Ethyl Chain
Direct functionalization of the ethyl chain of the ethoxy group without affecting the rest of the molecule is challenging due to the stability of the ether linkage and the reactivity of the benzylic alcohol. Reactions such as halogenation or oxidation of the ethyl group would likely require harsh conditions that could lead to undesired side reactions at the benzylic position or on the aromatic ring. Therefore, such transformations are generally not considered synthetically useful for this particular molecule.
Reactivity of the Difluorinated Aromatic Ring
The reactivity of the phenyl group in this compound is dictated by the electronic properties of its three substituents: two fluorine atoms and an ethoxy group. These groups exert competing electronic effects that influence the electron density of the aromatic ring and, consequently, its susceptibility to attack by electrophiles or nucleophiles.
Fluorine Substituents: Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the aromatic ring, deactivating it towards electrophilic attack. wikipedia.org Conversely, fluorine possesses lone pairs of electrons in p-orbitals that can be donated to the aromatic π-system through a resonance effect (+R). While this +R effect exists, it is weak compared to the dominant -I effect, meaning fluorine atoms are generally considered deactivating groups in the context of electrophilic aromatic substitution (EAS). nih.gov However, this strong electron-withdrawing nature is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org
Ethoxy Substituent: The oxygen atom in the ethoxy group is more electronegative than carbon, leading to a mild electron-withdrawing inductive effect (-I). However, the oxygen atom's lone pairs readily participate in resonance with the aromatic ring, exerting a strong electron-donating resonance effect (+R). This +R effect is dominant, increasing the electron density of the ring, particularly at the ortho and para positions. Therefore, the ethoxy group is a strong activating group for EAS.
The combined influence of one activating ethoxy group and two deactivating fluorine atoms results in a nuanced reactivity profile. The ring is generally deactivated towards electrophiles compared to benzene but is significantly activated towards nucleophiles.
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on EAS | Overall Effect on SNAr |
|---|---|---|---|---|
| Fluorine (at C4, C5) | Strongly withdrawing | Weakly donating | Deactivating | Activating |
| Ethoxy (at C3) | Weakly withdrawing | Strongly donating | Activating | Deactivating |
Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound is generally deactivated to EAS reactions due to the powerful inductive effect of the two fluorine atoms. wikipedia.org However, the strong activating and ortho, para-directing ethoxy group can still direct incoming electrophiles. The positions ortho to the ethoxy group are C2 and C4. Position C4 is already substituted with a fluorine atom. Therefore, electrophilic attack is most likely to occur at the C2 or C6 positions. The C6 position is para to the fluorine at C3 and meta to the fluorine at C4, while the C2 position is ortho to both the ethoxy group and a fluorine atom. Steric hindrance and the electronic deactivation by the adjacent fluorine may influence the regioselectivity. Typical EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions to proceed. masterorganicchemistry.comlibretexts.org
Nucleophilic Aromatic Substitution (SNAr): The presence of two fluorine atoms, which are strong electron-withdrawing groups, makes the aromatic ring susceptible to nucleophilic aromatic substitution. wikipedia.org SNAr reactions proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The electron-withdrawing fluorine atoms are crucial for stabilizing the negative charge of this intermediate. stackexchange.com In this specific molecule, a strong nucleophile could potentially displace one of the fluorine atoms. Fluorine, despite its high electronegativity, can act as a good leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine. stackexchange.com The positions of the fluorine atoms (C4 and C5) are activated by each other, making them potential sites for substitution.
| Reaction Type | Ring Activity | Required Conditions | Likely Position of Attack | Potential Outcome |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Deactivated | Harsh (e.g., strong acid, high temp.) | C2 or C6 | Substitution of H with an electrophile |
| Nucleophilic Aromatic Substitution (SNAr) | Activated | Strong nucleophile, moderate temp. | C4 or C5 | Substitution of F with a nucleophile |
Strategies for Further Derivatization into Complex Chemical Entities
Beyond modifying the aromatic ring itself, the benzylic alcohol functional group serves as a versatile handle for a wide array of derivatization strategies. These transformations can be broadly categorized into reactions involving the alcohol moiety and those that utilize the fluorinated ring in cross-coupling reactions.
Reactions at the Benzylic Alcohol Position: The primary alcohol can be readily transformed into other important functional groups:
Oxidation: The benzyl alcohol can be oxidized to the corresponding aldehyde, (3-ethoxy-4,5-difluorophenyl)carbaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Further oxidation to the carboxylic acid, 3-ethoxy-4,5-difluorobenzoic acid, can be achieved with stronger oxidants such as potassium permanganate (KMnO₄) or Jones reagent.
Conversion to Benzyl Halide: The hydroxyl group can be substituted by a halogen to form a more reactive benzyl halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can yield (3-ethoxy-4,5-difluorophenyl)methyl chloride. askfilo.comaskfilo.com This halide is an excellent electrophile for subsequent nucleophilic substitution reactions.
Etherification: Formation of benzyl ethers can be accomplished under various conditions. For example, Williamson ether synthesis involving deprotonation with a base like sodium hydride (NaH) followed by reaction with an alkyl halide provides access to a range of ethers. organic-chemistry.org Acid-catalyzed etherification is also a viable method. researchgate.netchegg.com
Esterification: Benzyl esters can be formed through reaction with carboxylic acids or their derivatives. Fischer esterification with a carboxylic acid under acidic catalysis or reaction with a more reactive acyl chloride or anhydride in the presence of a base are common methods. nih.gov Derivatization with reagents like benzoyl chloride can also be used for analytical purposes. daneshyari.comacs.org
Cross-Coupling Reactions: The C-F bonds on the aromatic ring, while strong, can be activated for cross-coupling reactions using transition metal catalysts, particularly under specific conditions. mdpi.com Palladium or nickel-catalyzed reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, could potentially be employed to form new carbon-carbon or carbon-heteroatom bonds at the C4 or C5 positions, displacing a fluorine atom. wikipedia.orgbeilstein-journals.org These reactions are powerful tools for constructing complex biaryl systems or introducing amine and ether linkages, which are common motifs in pharmaceuticals and materials science.
| Reaction Type | Reagent(s) | Functional Group Transformation | Resulting Compound Class |
|---|---|---|---|
| Mild Oxidation | PCC, MnO₂ | -CH₂OH → -CHO | Benzyl Aldehyde |
| Strong Oxidation | KMnO₄, H₂CrO₄ | -CH₂OH → -COOH | Benzoic Acid |
| Halogenation | SOCl₂, PBr₃ | -CH₂OH → -CH₂X (X=Cl, Br) | Benzyl Halide |
| Etherification | NaH, then R-X | -CH₂OH → -CH₂OR | Benzyl Ether |
| Esterification | RCOOH/H⁺ or RCOCl/Base | -CH₂OH → -CH₂OCOR | Benzyl Ester |
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Ar-F → Ar-Ar' | Biaryl Compound |
Advanced Synthetic Applications of 3 Ethoxy 4,5 Difluorophenyl Methanol As a Chemical Synthon
Role as a Key Intermediate in the Construction of Multi-functionalized Chemical Compounds
There is no available research detailing the use of (3-Ethoxy-4,5-difluorophenyl)methanol as a key intermediate in the synthesis of multi-functionalized compounds. To elaborate on this role, one would need access to reaction schemes where this compound is a starting material, with information on reaction conditions, yields, and the structures of the resulting products. Such data would allow for an analysis of its reactivity and its utility in introducing the 3-ethoxy-4,5-difluorophenyl moiety into larger, more complex molecules.
Precursor in the Synthesis of Novel Fluorinated Aromatic Scaffolds
Similarly, the role of this compound as a precursor for novel fluorinated aromatic scaffolds is not documented in the accessible scientific literature. This section would ideally present examples of how this specific synthon is used to create new fluorinated aromatic structures that could serve as core components of bioactive molecules or advanced materials. Without such examples, a discussion on its contribution to the diversity of fluorinated chemical space is not possible.
Design and Synthesis of Analogues for Structure-Reactivity Relationship Studies
The design and synthesis of analogues are crucial for understanding structure-activity relationships (SAR) and structure-reactivity relationships. By systematically modifying the structure of a parent compound, researchers can probe the influence of different substituents on its biological activity or chemical reactivity. While this compound could theoretically be used as a core structure for generating a library of analogues for such studies, there are no published reports of this having been done.
Analytical Methodologies for Research and Purity Assessment of 3 Ethoxy 4,5 Difluorophenyl Methanol
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are fundamental in the analysis of (3-Ethoxy-4,5-difluorophenyl)methanol, enabling both qualitative and quantitative assessment. These techniques are adept at separating the target compound from a complex mixture of starting materials, byproducts, and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in identifying and quantifying volatile impurities that may be present from its synthesis. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer fragments the individual components and creates a unique mass spectrum for each, allowing for definitive identification.
| Parameter | Typical Value/Condition |
| Column | Capillary column (e.g., HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 60 °C, ramp to 280 °C |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
For non-volatile impurities and precise purity determination, High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique is highly effective for analyzing the purity of this compound in bulk batches and formulated products. A typical HPLC analysis would employ a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase is used to elute the compounds. The purity is often determined by measuring the area of the main peak relative to the total area of all peaks detected.
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of chemical reactions during the synthesis of this compound. It is also valuable for preliminary screening of sample purity. By spotting a small amount of the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can quickly visualize the presence of the starting materials, the desired product, and any byproducts.
| Parameter | Typical Value/Condition |
| Stationary Phase | Silica gel on aluminum plate |
| Mobile Phase | Ethyl acetate/Hexane mixture |
| Visualization | UV light (254 nm) or chemical stain |
Thermal Analysis for Characterization of Solid Forms and Decomposition Pathways
Thermal analysis techniques are essential for understanding the physical properties and thermal stability of this compound, particularly in its solid state.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of this compound. This is achieved by measuring the change in mass of a sample as it is heated at a constant rate. The resulting data provides information on the temperatures at which the compound begins to decompose and can reveal the presence of residual solvents or water.
| Parameter | Typical Value/Condition |
| Heating Rate | 10 °C/min |
| Temperature Range | Ambient to 600 °C |
| Atmosphere | Nitrogen or Air |
| Sample Pan | Platinum or Alumina |
Advanced Purity Determination and Impurity Profiling
For comprehensive quality assessment, particularly for pharmaceutical applications, advanced techniques are utilized for impurity profiling. This involves the identification and quantification of all impurities present in the this compound sample. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed for this purpose, as they combine the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This allows for the structural elucidation of unknown impurities, which is a critical step in ensuring the safety and efficacy of the final product.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for (3-Ethoxy-4,5-difluorophenyl)methanol, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Nucleophilic Substitution : Start with fluorinated benzaldehyde derivatives (e.g., 2,4,5-trifluorobenzaldehyde) and introduce the ethoxy group via alkylation with ethyl bromide under basic conditions (e.g., KOH/DMSO) .
- Purification : Use flash chromatography (petroleum ether/ethyl acetate gradients) to isolate the product. Monitor purity via HPLC (retention time ~1.64 minutes under SQD-FA05 conditions) .
- Key Parameters : Control temperature (e.g., 120°C for microwave-assisted synthesis) and solvent polarity (THF or DMSO) to minimize side reactions .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Analytical Techniques :
- NMR/IR : Confirm the presence of the methanol (-CH2OH) group via characteristic O-H stretching (~3200–3600 cm⁻¹ in IR) and ¹H NMR signals (δ 4.6–5.0 ppm for -CH2OH) .
- Mass Spectrometry : Use LCMS to verify molecular weight (e.g., m/z 294 [M+H]+ for intermediates) .
- HPLC : Validate purity (>95%) with retention time comparisons against standards .
Advanced Research Questions
Q. What reaction pathways dominate when this compound undergoes oxidation or reduction, and how do substituents influence these reactions?
- Mechanistic Insights :
- Oxidation : Catalyzed by KMnO4 or CrO3, the methanol group converts to a carboxylic acid. Fluorine atoms stabilize intermediates via electron-withdrawing effects, accelerating oxidation .
- Reduction : NaBH4 selectively reduces carbonyl groups if present, but the ethoxy group may sterically hinder reduction of adjacent fluorine substituents .
- Substituent Effects : The 4,5-difluoro arrangement increases electrophilicity at the para position, directing nucleophilic attacks .
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Approach :
- DFT Calculations : Model the compound’s electronic structure to predict reactivity (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Molecular Docking : Simulate interactions with enzyme targets (e.g., kinases or cytochrome P450). Fluorine atoms enhance binding via hydrophobic interactions, while the ethoxy group may modulate solubility .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from stereochemical or regiochemical ambiguities?
- Strategies :
- Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals .
- 2D NMR (COSY, NOESY) : Resolve coupling patterns and confirm spatial arrangements of fluorine and ethoxy groups .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-(4-Ethoxy-3,5-difluorophenyl)acetic acid) to identify substitution patterns .
Q. What role do fluorine substituents play in modulating the compound’s solubility and stability under physiological conditions?
- Findings :
- Solubility : Fluorine atoms increase lipophilicity, reducing aqueous solubility but enhancing membrane permeability. Ethoxy groups counterbalance this via polar interactions .
- Metabolic Stability : Fluorine resists oxidative degradation in vivo, extending half-life. Stability assays (e.g., microsomal incubation) can quantify this .
Q. Which in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?
- Assay Design :
- Enzyme Inhibition : Test against targets like cyclooxygenase-2 (COX-2) using fluorometric assays. Include positive controls (e.g., celecoxib) and solvent controls (DMSO <0.1%) .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293). Normalize results to baseline viability with untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
